molecular formula C16H15N3O B2700036 2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one CAS No. 331739-49-2

2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No. B2700036
CAS RN: 331739-49-2
M. Wt: 265.316
InChI Key: GFHJPOCHGABNOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, which may vary based on the specific reaction conditions and reagents. Researchers have reported various synthetic routes, including cyclization reactions, condensations, and heterocyclic transformations. For a detailed understanding, refer to the work by .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

SMR000082027: has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated the most potent activity. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced the expression of proliferating cell nuclear antigen (PCNA) .

Fluorescent pH Indicator

The fluorescence properties of the final compounds were explored, revealing that 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited strong pH-sensing capabilities. It serves as an effective pH indicator for both fluorescence intensity-based and ratiometric pH measurements .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

SMR000082027: can be used as a building block for the synthesis of 1,2,4-triazole-containing compounds. Researchers have employed similar scaffolds to obtain diverse products with structural diversity .

Inhibitory Activity Against Kinases

In a related context, pyrazolo[3,4-d]pyrimidine derivatives (structurally related to SMR000082027 ) have shown significant inhibitory activity against kinases. Compounds 14, 13, and 15 exhibited IC50 values comparable to the control drug sorafenib .

Molecular Docking Studies

Researchers have also performed molecular docking studies using indole derivatives (including pyrazolo[4,3-c]pyridines) as anti-HIV-1 agents. While this specific compound was not mentioned, it highlights the broader potential of related structures .

properties

IUPAC Name

11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-14(11-6-3-2-4-7-11)15-17-13-9-5-8-12(13)16(20)19(15)18-10/h2-4,6-7,18H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOXAFHBVWFPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

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